molecular formula C16H23Cl2N3O2 B1680515 レンザプライド塩酸塩 CAS No. 109872-41-5

レンザプライド塩酸塩

カタログ番号 B1680515
CAS番号: 109872-41-5
分子量: 360.3 g/mol
InChIキー: WYONTPMGUQWRKN-IMVWOWLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride” is a chemical substance with the molecular formula C16H22ClN3O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic nonane ring attached to a benzamide group. The benzamide group is substituted with an amino group at the 4-position, a chloro group at the 5-position, and a methoxy group at the 2-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.82 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds. Its exact mass and monoisotopic mass are both 323.1400546 g/mol. It has a topological polar surface area of 67.6 Ų .

科学的研究の応用

運動促進剤および制吐剤

レンザプライド塩酸塩は、完全な5-HT4アゴニストおよび部分的な5-HT3アンタゴニストとして作用します . また、5-HT2Bアンタゴニストとしても機能し、5-HT2Aおよび5-HT2C受容体にもある程度の親和性を示します . これにより、運動促進剤および制吐剤となります .

消化器(GI)運動の管理

レンザプライド塩酸塩は、全身性強皮症や嚢胞性線維症など、いくつかのまれな疾患における消化器(GI)運動の管理のために開発されています . これらの状態はどちらも、慢性的なGI運動の問題に関連しており、現在、承認された治療法はありません .

便秘型過敏性腸症候群(IBS-C)の治療

レンザプライド塩酸塩は、便秘型過敏性腸症候群(IBS-C)の患者578人を対象とした第II相臨床試験で評価されています . 治療群では、全体的な症状、すなわち腹痛と不快感の改善、無痛日の増加、便の頻度、硬さ、および排便の容易さの改善が報告されました .

糖尿病性胃麻痺の治療

自律神経障害を伴う糖尿病患者9人において、レンザプライドは、すべての用量で胃排泄の平均遅延時間を20~26分短縮しました .

がん悪液質症候群の管理

レンザプライド塩酸塩は、がん悪液質症候群に関連する慢性的な悪心と早期満腹感を改善することが判明しています .

安定性と乾燥の改善

レンザプライドをForm IIレンザプライド塩酸塩水和物として提供することで、非晶質レンザプライド塩酸塩水和物に比べて、いくつかの利点があります。 これには、大気中の水または湿気に対する安定性の向上、ろ過の向上、乾燥の向上などが含まれます .

生化学分析

Biochemical Properties

Renzapride hydrochloride plays a significant role in biochemical reactions by interacting with various serotonin receptors. It acts as a full agonist at the 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor. Additionally, it functions as an antagonist at the 5-HT2B receptor and has some affinity for the 5-HT2A and 5-HT2C receptors . These interactions influence gastrointestinal motility and have antiemetic effects, making renzapride hydrochloride a valuable compound in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

Cellular Effects

Renzapride hydrochloride affects various types of cells and cellular processes. It enhances gastrointestinal motility by stimulating the 5-HT4 receptors on enteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction . This compound also modulates cell signaling pathways, gene expression, and cellular metabolism through its interactions with serotonin receptors. By acting on these receptors, renzapride hydrochloride can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular functions and processes.

Molecular Mechanism

The molecular mechanism of renzapride hydrochloride involves its binding interactions with serotonin receptors. As a full agonist at the 5-HT4 receptor, it stimulates the receptor, leading to increased intracellular cAMP levels and activation of downstream signaling pathways . As a partial antagonist at the 5-HT3 receptor, renzapride hydrochloride inhibits the receptor’s activity, reducing the release of neurotransmitters like serotonin and dopamine . These interactions result in enhanced gastrointestinal motility and antiemetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of renzapride hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that renzapride hydrochloride remains stable under controlled conditions, maintaining its efficacy over extended periods

Dosage Effects in Animal Models

The effects of renzapride hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances gastrointestinal motility and exhibits antiemetic properties without significant adverse effects . At higher doses, renzapride hydrochloride may cause toxic or adverse effects, including gastrointestinal disturbances and potential cardiotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical use.

Metabolic Pathways

Renzapride hydrochloride is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. The compound’s metabolism involves enzymatic processes that convert it into active and inactive metabolites These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile

Transport and Distribution

The transport and distribution of renzapride hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of renzapride hydrochloride is essential for optimizing its clinical use and minimizing potential side effects.

Subcellular Localization

Renzapride hydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells These localization patterns influence the compound’s interactions with cellular components and its overall therapeutic effects

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride' involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-azabicyclo[3.3.1]nonane to form the amide intermediate, which is then reacted with hydrochloric acid to form the final product as a hydrochloride salt.", "Starting Materials": ["4-amino-5-chloro-2-methoxybenzoic acid", "1-azabicyclo[3.3.1]nonane", "hydrochloric acid"], "Reaction": ["Step 1: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride and methanol to form 4-amino-5-chloro-2-methoxybenzoyl chloride.", "Step 2: 1-azabicyclo[3.3.1]nonane is added to the above reaction mixture to form the amide intermediate, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide.", "Step 3: Hydrochloric acid is added to the above intermediate to form the final product, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride as a hydrochloride salt."] }

CAS番号

109872-41-5

分子式

C16H23Cl2N3O2

分子量

360.3 g/mol

IUPAC名

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1

InChIキー

WYONTPMGUQWRKN-IMVWOWLCSA-N

異性体SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl

正規SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 3
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Reactant of Route 6
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。